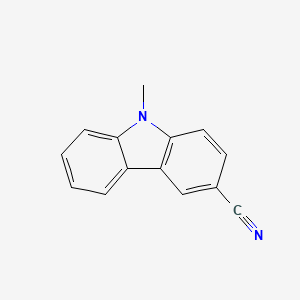![molecular formula C10H14O2 B14359536 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 90926-06-0](/img/structure/B14359536.png)
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is a complex organic compound with the molecular formula C10H14O2. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an aldehyde functional group. The presence of the prop-1-en-2-yl group adds to its structural complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include oxidation to introduce the aldehyde group and functionalization to add the prop-1-en-2-yl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. High-pressure reactors and controlled temperature conditions are often employed to ensure the desired product is obtained efficiently. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is also gaining traction in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-1-en-2-yl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Strong acids (HCl, H2SO4), strong bases (NaOH, KOH)
Major Products
Oxidation: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carboxylic acid
Reduction: 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde is largely dependent on its functional groups and structural features. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are often catalyzed by acids or bases. These reactions can lead to the formation of new functional groups and molecular structures, which can interact with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane: Similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Similar structure but lacks the oxirane ring and aldehyde group.
Uniqueness
4-(Prop-1-en-2-yl)-7-oxabicyclo[410]heptane-1-carbaldehyde is unique due to its combination of an oxirane ring, a cyclohexane ring, and an aldehyde group
Eigenschaften
CAS-Nummer |
90926-06-0 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-3-4-10(6-11)9(5-8)12-10/h6,8-9H,1,3-5H2,2H3 |
InChI-Schlüssel |
VOSYWBFRXUHESA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CCC2(C(C1)O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)


![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)



![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)

![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)




